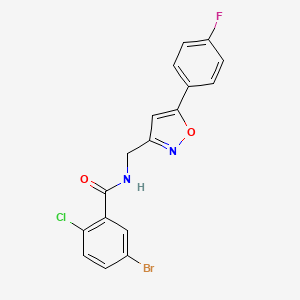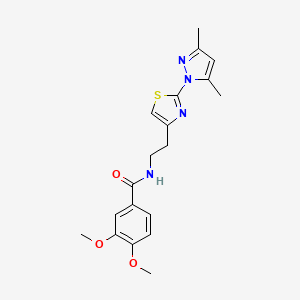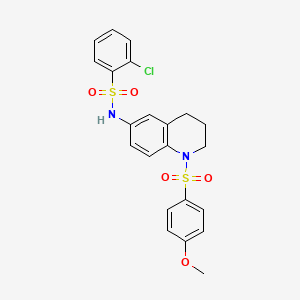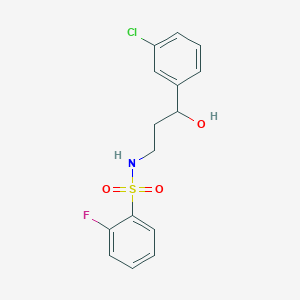![molecular formula C13H17Cl2NO B2418937 3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide CAS No. 243963-44-2](/img/structure/B2418937.png)
3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Tolfenpyrad' and is a member of the pyrazole class of chemicals. Tolfenpyrad is a potent insecticide that has shown promising results in controlling various pests.
作用机制
The mechanism of action of tolfenpyrad involves the inhibition of mitochondrial complex I, which is an essential component of the electron transport chain. This inhibition leads to the disruption of energy production, ultimately resulting in the death of the target organism. Tolfenpyrad has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Tolfenpyrad has been found to have several biochemical and physiological effects. It has been shown to cause oxidative stress and disrupt mitochondrial function in target organisms. Tolfenpyrad has also been found to have neuroprotective properties and may be effective in the treatment of various neurological diseases. However, further research is needed to fully understand the biochemical and physiological effects of tolfenpyrad.
实验室实验的优点和局限性
Tolfenpyrad has several advantages for use in lab experiments. It is a potent insecticide that is effective against a wide range of pests, making it a valuable tool for studying insect physiology and behavior. Tolfenpyrad is also relatively easy to synthesize, making it readily available for use in lab experiments. However, there are also limitations to the use of tolfenpyrad in lab experiments. Its toxicity to non-target organisms and potential environmental impacts must be carefully considered before use.
未来方向
There are several future directions for the study of tolfenpyrad. Further research is needed to fully understand the biochemical and physiological effects of tolfenpyrad on target and non-target organisms. Additionally, the potential use of tolfenpyrad in the treatment of various diseases, including neurological diseases, should be further explored. The development of new and more effective insecticides based on the structure of tolfenpyrad is also an area of future research.
合成方法
The synthesis of 3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide is a complex process that involves several steps. The initial step involves the reaction of 2-chloro-6-methylbenzyl chloride with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base. The resulting product is then treated with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole compound with chloroacetyl chloride to form the desired product.
科学研究应用
Tolfenpyrad has shown significant potential in various scientific research applications. It has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including mites, whiteflies, aphids, and thrips. Tolfenpyrad has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have neuroprotective properties and has shown promising results in animal studies.
属性
IUPAC Name |
3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-9-5-4-6-11(15)10(9)7-16-12(17)13(2,3)8-14/h4-6H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXDNLFHJUCMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CNC(=O)C(C)(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-[(3As,4S,6aR)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2418861.png)
![5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2418862.png)

![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2418865.png)

![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)


![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)
![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)